Thiooratin

Description

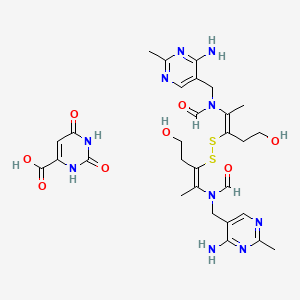

Thiooratin (CAS: 61227-05-2), chemically designated as thiaminedisulfide monoorotate, is a water-soluble derivative of thiamine (vitamin B₁) with a molecular formula of C₂₄H₃₄N₈O₄S₂·C₅H₄N₂O₄ and a molecular weight of 718.89 g/mol . It has been studied for its pharmacological and toxicological properties. Acute toxicity studies in mice and rats revealed an oral LD₅₀ of 7,400 mg/kg and intravenous LD₅₀ of 1,250 mg/kg, respectively, classifying it as moderately toxic via intravenous routes .

Properties

CAS No. |

61227-05-2 |

|---|---|

Molecular Formula |

C29H38N10O8S2 |

Molecular Weight |

718.8 g/mol |

IUPAC Name |

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(Z)-3-[[(Z)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]formamide;2,4-dioxo-1H-pyrimidine-6-carboxylic acid |

InChI |

InChI=1S/C24H34N8O4S2.C5H4N2O4/c1-15(31(13-35)11-19-9-27-17(3)29-23(19)25)21(5-7-33)37-38-22(6-8-34)16(2)32(14-36)12-20-10-28-18(4)30-24(20)26;8-3-1-2(4(9)10)6-5(11)7-3/h9-10,13-14,33-34H,5-8,11-12H2,1-4H3,(H2,25,27,29)(H2,26,28,30);1H,(H,9,10)(H2,6,7,8,11)/b21-15-,22-16-; |

InChI Key |

LIYFBDGGGCTZEW-LBQDPBSMSA-N |

SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SSC(=C(C)N(CC2=CN=C(N=C2N)C)C=O)CCO)C.C1=C(NC(=O)NC1=O)C(=O)O |

Isomeric SMILES |

CC1=NC=C(C(=N1)N)CN(/C(=C(\SS/C(=C(\N(C=O)CC2=CN=C(N=C2N)C)/C)/CCO)/CCO)/C)C=O.C1=C(NC(=O)NC1=O)C(=O)O |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SSC(=C(C)N(CC2=CN=C(N=C2N)C)C=O)CCO)C.C1=C(NC(=O)NC1=O)C(=O)O |

Synonyms |

thiaminedisulfide monoorotate thiooratin |

Origin of Product |

United States |

Comparison with Similar Compounds

Thiamine Disulfide Derivatives

Thiooratin belongs to the thiamine disulfide family, characterized by a disulfide (-S-S-) bond replacing the thiamine thiol group. Key comparisons include:

| Compound | Molecular Formula | Toxicity (LD₅₀) | Key Features |

|---|---|---|---|

| This compound | C₂₄H₃₄N₈O₄S₂·C₅H₄N₂O₄ | 7,400 mg/kg (oral, mice) | Water-soluble, orotate complexed |

| Thiamine | C₁₂H₁₇N₄OS⁺ | 300–400 mg/kg (rats) | Precursor, no disulfide bond |

| Thiomersal | C₉H₉HgNaO₂S | 75 mg/kg (oral, rats) | Mercury-containing, antiseptic use |

Key Findings :

Thiolactone-Isatin Hybrids

Thiolactones (e.g., compounds from ) share sulfur-containing cyclic esters. While structurally distinct from this compound, functional similarities in reactivity and applications are notable:

| Compound | Structure | Applications | Toxicity Data |

|---|---|---|---|

| This compound | Disulfide-orotate | Vitamin B₁ delivery | Low subchronic toxicity |

| Thiolactone [5] | Cyclic thioester | Antimicrobial agents | Not reported |

| Tetracycles [4] | Fused-ring systems | Anticancer research | Not reported |

Key Findings :

- Thiolactones and tetracycles are primarily explored for antimicrobial/anticancer roles, whereas this compound focuses on nutrient delivery .

- Toxicity data for thiolactone derivatives remain sparse, limiting direct comparisons .

Functional Comparison with Sulfur-Containing Pharmaceuticals

Thiola (α-Mercaptopropionylglycine)

Thiola (CAS: 1953-02-2), a thiol-based drug, is used for cystinuria. Comparative analysis:

| Parameter | This compound | Thiola |

|---|---|---|

| Mechanism | Thiamine analog | Cysteine-depleting agent |

| Solubility | High (water-soluble) | Moderate |

| Toxicity | LD₅₀ = 7,400 mg/kg | LD₅₀ = 2,500 mg/kg (rats) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.